molecular formula C12H13FN2 B7577342 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole

2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole

Cat. No. B7577342
M. Wt: 204.24 g/mol
InChI Key: NUHLZNKPCTXUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole, also known as EFMI, is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields. EFMI is a type of imidazole derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied in detail. In

Scientific Research Applications

2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. One of the main areas of research has been its potential as a therapeutic agent for various diseases such as cancer and neurological disorders. 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential as a neuroprotective agent, as it has been shown to have antioxidant and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole has been shown to inhibit the activity of certain kinases such as AKT and ERK, which are involved in cell growth and proliferation. It has also been shown to bind to specific receptors such as the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole has been shown to have various biochemical and physiological effects on the body. It has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole has also been shown to inhibit the growth of cancer cells and induce apoptosis, which may be due to its ability to inhibit specific enzymes and receptors in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition and study of specific pathways. However, one of the limitations of using 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole is its relatively low yield and purity, which may make it difficult to obtain enough material for certain experiments.

Future Directions

There are many potential future directions for research on 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and neurological disorders. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another area of interest is its potential as a tool for studying specific pathways and enzymes in the body, which may lead to the development of new drugs and treatments.

Synthesis Methods

2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole can be synthesized using a specific method that involves the reaction of 2-ethylimidazole with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained after purification using column chromatography. The yield of 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole is typically around 50-60%, and the purity can be confirmed using various analytical techniques such as NMR and HPLC.

properties

IUPAC Name

2-ethyl-1-[(2-fluorophenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c1-2-12-14-7-8-15(12)9-10-5-3-4-6-11(10)13/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHLZNKPCTXUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole

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